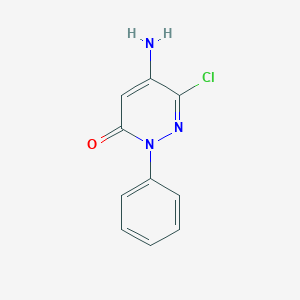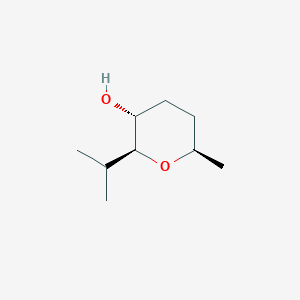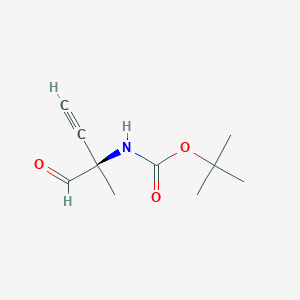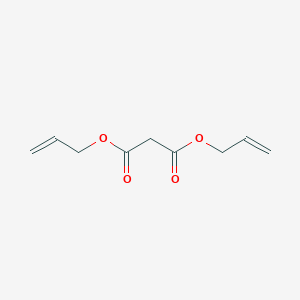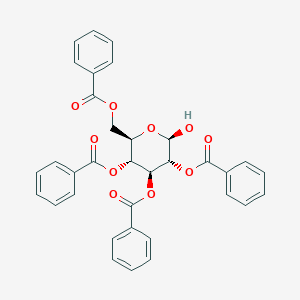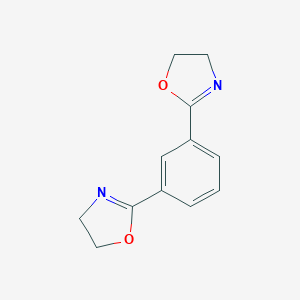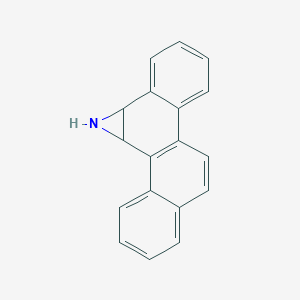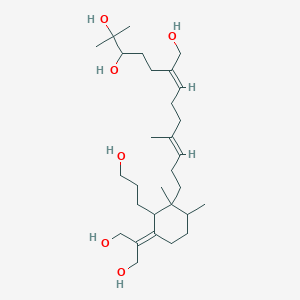
Crystallopicrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crystallopicrin is a natural product that has been isolated from various plants. It has been found to have several potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
Crystallopicrin has been found to interact with various proteins and enzymes in the body. One of the most significant interactions is with the NF-kB transcription factor, which plays a crucial role in regulating immune responses. Crystallopicrin has been found to inhibit the activity of NF-kB, leading to a reduction in inflammation. The compound has also been found to inhibit the activity of various enzymes involved in cancer cell growth, making it a potential candidate for cancer treatment.
Biochemische Und Physiologische Effekte
Crystallopicrin has several biochemical and physiological effects. The compound has been found to have anti-inflammatory properties, making it an effective treatment for various inflammatory conditions. Crystallopicrin has also been found to have anti-cancer properties, making it a potential candidate for cancer treatment. The compound has also been found to have antioxidant properties, making it an effective treatment for oxidative stress-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Crystallopicrin has several advantages for lab experiments. The compound is readily available, making it easy to obtain for research purposes. Crystallopicrin is also stable, making it easy to store and transport. However, there are also limitations to the use of Crystallopicrin in lab experiments. The compound is complex, making it difficult to synthesize and analyze. Crystallopicrin is also expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Crystallopicrin in scientific research. One potential direction is the development of Crystallopicrin-based drugs for the treatment of inflammatory and cancer-related conditions. Another potential direction is the use of Crystallopicrin as a tool for studying the functions of various proteins and enzymes in the body. The development of new synthesis methods for Crystallopicrin is also an area of future research.
Conclusion
Crystallopicrin is a natural product that has several potential applications in scientific research. The compound has anti-inflammatory, anti-cancer, and antioxidant properties, making it a potential candidate for drug development. Crystallopicrin has also been found to interact with various proteins and enzymes in the body, making it an excellent tool for studying their functions. The development of new synthesis methods and the exploration of new applications for Crystallopicrin are areas of future research.
Synthesemethoden
Crystallopicrin can be synthesized using various methods. One of the most common methods involves the isolation of the compound from plants such as Tanacetum vulgare and Artemisia absinthium. Another method involves the chemical synthesis of the compound using various organic reactions. The synthesis of Crystallopicrin is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Crystallopicrin has several potential applications in scientific research. One of the most significant applications is its use as a tool for studying the mechanism of action of various biological processes. The compound has been found to interact with various proteins and enzymes, making it an excellent tool for studying their functions. Crystallopicrin has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
139039-72-8 |
|---|---|
Produktname |
Crystallopicrin |
Molekularformel |
C30H54O6 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
(2E)-2-[(E)-7-[3-(1,3-dihydroxypropan-2-ylidene)-2-(3-hydroxypropyl)-1,6-dimethylcyclohexyl]-4-methylhept-4-enylidene]-6-methylheptane-1,5,6-triol |
InChI |
InChI=1S/C30H54O6/c1-22(9-6-11-24(19-32)14-16-28(35)29(3,4)36)10-7-17-30(5)23(2)13-15-26(25(20-33)21-34)27(30)12-8-18-31/h10-11,23,27-28,31-36H,6-9,12-21H2,1-5H3/b22-10+,24-11+ |
InChI-Schlüssel |
SNAMORDNHYXHMD-DROBAZEWSA-N |
Isomerische SMILES |
CC1CCC(=C(CO)CO)C(C1(C)CC/C=C(\C)/CC/C=C(\CCC(C(C)(C)O)O)/CO)CCCO |
SMILES |
CC1CCC(=C(CO)CO)C(C1(C)CCC=C(C)CCC=C(CCC(C(C)(C)O)O)CO)CCCO |
Kanonische SMILES |
CC1CCC(=C(CO)CO)C(C1(C)CCC=C(C)CCC=C(CCC(C(C)(C)O)O)CO)CCCO |
Synonyme |
crystallopicrin crystallopicrin 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



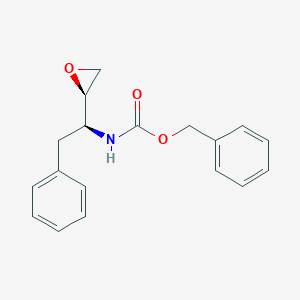
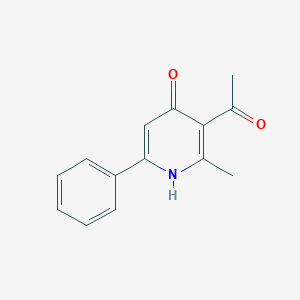
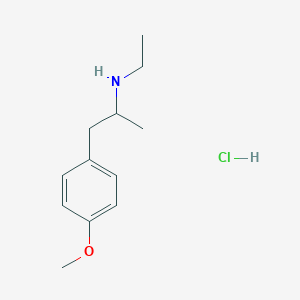
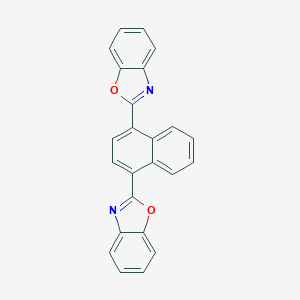
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
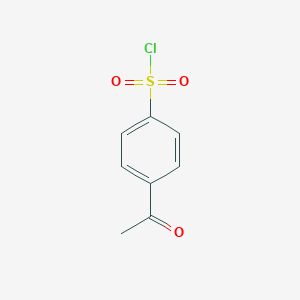
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
